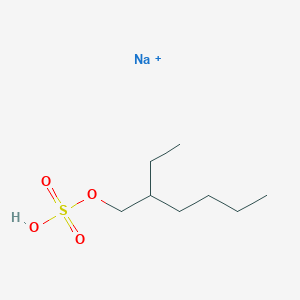

Sodium 2-ethylhexyl sulfate

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

126-92-1 |

|---|---|

Molekularformel |

C8H18NaO4S |

Molekulargewicht |

233.28 g/mol |

IUPAC-Name |

2-ethylhexyl hydrogen sulfate |

InChI |

InChI=1S/C8H18O4S.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11); |

InChI-Schlüssel |

SWZKZFBJFXBZPX-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

CCCCC(CC)COS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCC(CC)COS(=O)(=O)O.[Na] |

Siedepunkt |

205 to 219 °F at 760 mmHg (NTP, 1992) |

Dichte |

1.114 at 71.1 °F (NTP, 1992) - Denser than water; will sink |

Flammpunkt |

greater than 200 °F (NTP, 1992) |

Andere CAS-Nummern |

126-92-1 75037-31-9 |

Physikalische Beschreibung |

Sodium(2-ethylhexyl)alcohol sulfate is a clear, colorless, slightly viscous liquid. (NTP, 1992) Liquid Clear colorless liquid; [CAMEO] Colorless liquid; [MSDSonline] |

Piktogramme |

Flammable; Corrosive; Irritant |

Verwandte CAS-Nummern |

70495-37-3 (ammonium salt) |

Löslichkeit |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

Synonyme |

tergemist tergemist, (14)C-labeled tergemist, (35)S-labeled tergemist, ammonium salt tergemist, calcium salt |

Dampfdruck |

22.5 mmHg at 77 °F (NTP, 1992) 22.5 [mmHg] |

Herkunft des Produkts |

United States |

Synthesis and Derivatization Methodologies

Established Synthetic Pathways for Sodium 2-Ethylhexyl Sulfate (B86663)

The primary industrial synthesis of sodium 2-ethylhexyl sulfate is a two-step process involving the sulfation of 2-ethylhexanol followed by neutralization.

The foundational method for producing this compound begins with the sulfation of 2-ethylhexanol. In this reaction, the hydroxyl group of the alcohol is converted into a sulfate ester. The most common sulfating agent used in industrial settings is sulfur trioxide (SO₃). atamankimya.comatamankimya.comatamanchemicals.comsurfactant.top The reaction produces 2-ethylhexyl hydrogen sulfate as an acidic intermediate. google.comgoogle.com

Following the sulfation step, a crucial post-neutralization process is required. The acidic 2-ethylhexyl hydrogen sulfate is neutralized with an alkali, typically an aqueous solution of sodium hydroxide (B78521) (NaOH), to produce the final salt, this compound, and water. google.comgoogle.com This step is critical for stabilizing the product and achieving the desired surfactant properties. In some described processes, sulfuric acid (H₂SO₄) is used as the reactant with 2-ethylhexanol, which also necessitates a neutralization step to form the sodium salt. google.comsolechem.eu

For large-scale and continuous production, falling film reactors are the most prevalent technology for the sulfation of alcohols like 2-ethylhexanol. atamankimya.comatamankimya.comatamanchemicals.comsurfactant.topgoogle.com In this process, a thin film of liquid 2-ethylhexanol flows down the walls of a reactor and reacts with a co-current stream of a sulfating agent, typically gaseous sulfur trioxide diluted with dry air or nitrogen. google.comgoogle.com This dilution is essential to control the highly exothermic reaction and prevent the formation of undesirable, colored byproducts. google.com

The use of falling film reactors offers significant advantages, including excellent heat and mass transfer, which allows for precise temperature control and short residence times. google.comgoogleapis.com These conditions are optimal for achieving a high conversion rate while minimizing side reactions. A U.S. patent outlines a process using a micro-reaction system, such as a falling film reactor, with specific operating conditions. atamankimya.comatamanchemicals.comsurfactant.topgoogle.com

Table 1: Typical Reaction Conditions for Continuous Synthesis in a Falling Film Reactor

| Parameter | Value/Condition | Source(s) |

| Reactants | 2-Ethylhexyl Alcohol, Sulfur Trioxide (SO₃) | atamankimya.comatamanchemicals.com |

| Mole Ratio (SO₃:Alcohol) | 1:1 | atamankimya.comatamanchemicals.comsurfactant.top |

| Reaction Temperature | 30 - 60°C | atamankimya.comatamanchemicals.comgoogle.com |

| Reactor Type | Falling Film Reactor / Micro-reaction System | atamankimya.comatamanchemicals.comgoogle.com |

| Post-Reaction Step | Neutralization with Sodium Hydroxide (NaOH) | atamankimya.comatamanchemicals.comsurfactant.top |

Novel Catalytic Systems and Green Chemistry Approaches in Sulfate Ester Synthesis

In line with the principles of green chemistry, research has explored more sustainable methods for sulfate ester synthesis. nih.govacs.org These approaches focus on waste prevention, the use of safer solvents, and the development of catalytic processes to improve efficiency and reduce environmental impact. nih.gov

Novel catalytic systems are being investigated to replace traditional stoichiometric reagents. While much of this research focuses on esterification, the principles can inform sulfation processes. For instance, solid acid catalysts like sulfated zirconia and niobium oxide-sulfate have demonstrated high activity in related ester synthesis, offering benefits such as reusability and reduced corrosive waste. ijoer.comresearchgate.net For sulfation specifically, ion-exchange resins have been studied as potential catalysts. researchgate.net

Enzyme-based strategies represent a significant green chemistry alternative, offering high chemo- and regioselectivity under mild reaction conditions. researchgate.net Sulfatase enzymes could theoretically be used to catalyze the sulfation of alcohols, minimizing byproducts and complex purification steps. nih.gov Another innovative approach involves the use of tributylsulfoammonium betaine, which acts as a sulfating agent and produces an organic-soluble intermediate, simplifying purification by avoiding standard aqueous protocols. rsc.org

Structural Modifications and Derivatization Strategies for Functionalized Analogs

Modifying the structure of this compound can lead to analogs with tailored properties. One primary strategy involves altering the alcohol precursor before sulfation. For example, 2-ethylhexanol can first be modified through reactions like propoxylation (addition of an oxypropylene group) followed by ethoxylation. mdpi.com The resulting alkyl ether alcohol can then be sulfated to produce a surfactant with a different hydrophilic-lipophilic balance and unique performance characteristics. mdpi.com

Another advanced strategy for creating functionalized analogs involves the use of protecting groups. researchgate.net In this approach, a protected sulfate monoester is synthesized. The protecting group, such as a neopentyl or isobutyl group, masks the sulfate functionality, allowing for other chemical modifications to be made to the molecule. researchgate.net A subsequent deprotection step then reveals the sulfate group, yielding the final functionalized sulfate ester. This methodology provides a powerful tool for the synthesis of complex sulfated molecules. researchgate.net

Purification and Characterization of Synthetic Products for Research Purity

Achieving research-grade purity requires rigorous purification and characterization of the synthesized this compound.

Purification: After synthesis, the crude product contains unreacted starting materials, byproducts, and salts from the neutralization step (e.g., sodium sulfate). atamankimya.comatamanchemicals.com A common purification method involves liquid-liquid extraction. For instance, after neutralization, the desired this compound remains in the aqueous phase, while unreacted alcohol and nonpolar impurities can be extracted with a solvent like petroleum ether. osti.gov Ion-exchange chromatography is also a standard and effective technique for purifying organosulfates, particularly for removing inorganic salts and other ionic impurities. rsc.org For related compounds, methods like precipitation of the active ingredient as a metal salt (e.g., copper salt) have also been used for purification. bohrium.com

Characterization: A suite of analytical techniques is used to confirm the identity and purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool to confirm the structure, for example, by observing the disappearance of the alcohol's -CH₂OH peak and the appearance of the -CH₂OSO₃⁻ peak in the ¹³C NMR spectrum. google.com

For quality control, several standard tests are performed. These methods, often based on ISO standards, quantify key parameters of the product. atamankimya.comatamanchemicals.com

Table 2: Quality Control Parameters and Characterization Methods

| Parameter | Typical Method/Technique | Purpose | Source(s) |

| Active Matter Content | Two-phase titration (ISO 2271) | Determines the concentration of the active surfactant. | atamankimya.comatamanchemicals.com |

| Structural Confirmation | Nuclear Magnetic Resonance (NMR) | Confirms the covalent structure of the synthesized molecule. | google.com |

| Petroleum Ether Solubles | Soxhlet extraction (ISO 894) | Quantifies unreacted organic impurities. | atamankimya.comatamanchemicals.com |

| Inorganic Salts (NaCl, Na₂SO₄) | Titration, Potentiometry (ISO 894) | Measures residual inorganic byproducts. | atamankimya.comatamanchemicals.com |

| pH (10% solution) | Potentiometric measurement (ISO 4316) | Ensures proper neutralization and stability. | atamankimya.comatamanchemicals.com |

| Elemental Composition | Elemental Analysis | Confirms the empirical formula. | researchgate.net |

| Surface Properties | Tensiometry | Measures critical micelle concentration and surface tension. | nih.gov |

Physicochemical Behavior in Complex Systems: a Research Perspective

Aggregation and Micellization Phenomena of Sodium 2-Ethylhexyl Sulfate (B86663)

The self-assembly of surfactant molecules into aggregates known as micelles is a fundamental characteristic that dictates their functionality in various applications. For sodium 2-ethylhexyl sulfate (SEHS), this behavior is influenced by a range of environmental factors.

Determination of Critical Micelle Concentration (CMC) Across Diverse Environmental Parameters

The critical micelle concentration (CMC) is a pivotal parameter, representing the concentration at which micelle formation commences. For SEHS, the CMC is not a fixed value but is dynamically influenced by its surrounding environment.

The CMC of SEHS is sensitive to temperature. Typically, for ionic surfactants, the CMC value initially decreases as the temperature rises, reaching a minimum before increasing again. researchgate.net This U-shaped behavior is attributed to two opposing effects: the disruption of water structure around the hydrophobic tails which favors micellization, and the increased kinetic energy of the surfactant molecules which hinders aggregation. researchgate.net

The presence of electrolytes in the solution significantly impacts the CMC of SEHS. The addition of salts like sodium chloride (NaCl) generally leads to a decrease in the CMC. bohrium.comajchem-b.com This is due to the "salting-out" effect, where the electrolyte ions reduce the electrostatic repulsion between the anionic head groups of the SEHS molecules, thereby promoting aggregation at lower concentrations. bohrium.comajchem-b.com The magnitude of this effect can depend on the specific ions present. researchgate.net

Impurities within the surfactant formulation can also alter the CMC. For instance, the presence of impurities such as bis(2-ethylhexyl)maleate has been shown to lower the CMC of SEHS by as much as 15–20%.

Below is an interactive data table summarizing the CMC of this compound under different conditions.

Table 1: Critical Micelle Concentration (CMC) of this compound

| Solvent | Temperature (°C) | Method | CMC (mM) |

|---|---|---|---|

| Water | 25 | Not specified | ~2.5 |

Investigations into Micellar Structures and Morphologies (e.g., Spherical, Hemispherical)

Above the critical micelle concentration, this compound molecules aggregate to form various structures. In bulk solutions, these micelles are typically spherical. arxiv.org The shape and size of these aggregates are not static and can be influenced by factors such as surfactant concentration, temperature, and the presence of additives.

At interfaces, such as a mercury electrode, the morphology of SEHS aggregates can differ from that in the bulk solution. At concentrations higher than the CMC, the formation of hemispherical surface micelles has been observed. researchgate.netatamankimya.comatamankimya.com This change in morphology is driven by the interactions between the surfactant molecules and the solid surface.

The structure of SEHS micelles, along with similar surfactants like sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), has been a subject of extensive research. Techniques like small-angle neutron scattering (SANS) and dynamic light scattering (DLS) have been employed to probe the size, shape, and aggregation number of these micelles. acs.org Studies on AOT have shown that it can form a variety of structures, including reverse micelles in non-polar solvents, which can encapsulate water, and lamellar phases at higher concentrations. diva-portal.orgnih.govelsevierpure.comacs.org While SEHS is structurally similar to AOT, the specific morphologies and phase behavior can differ.

Thermodynamics and Kinetics of Self-Assembly Processes

The thermodynamics of micellization can be described by several key parameters:

Enthalpy of Micellization (ΔH°m): This parameter can be either positive (endothermic) or negative (exothermic) depending on the specific surfactant and conditions. nih.govresearchgate.net For some ionic surfactants, micellization is an entropy-driven process, with a small or even positive enthalpy change. acs.org The enthalpy change reflects the balance of energy changes from the removal of the hydrophobic tail from water and changes in the hydration of the headgroup. nih.gov

Entropy of Micellization (ΔS°m): This value is generally positive and is the main driving force for micellization in many cases. bohrium.comresearchgate.net The increase in entropy comes from the release of structured water molecules surrounding the hydrophobic tails of the surfactant monomers into the bulk water. acs.org

The kinetics of micelle formation involve a dynamic equilibrium between monomers and micelles. This process is generally very fast, with relaxation times typically in the microsecond to millisecond range. The kinetics can be influenced by factors such as temperature and the presence of other solutes.

Influence of Co-Solvents and Electrolytes on Micellization

The micellization behavior of this compound is significantly affected by the presence of co-solvents and electrolytes in the aqueous solution.

Co-solvents: The addition of polar organic solvents, such as alcohols or glycols, generally increases the critical micelle concentration (CMC) of ionic surfactants. researchgate.netacs.orgresearchgate.net This is because the co-solvent increases the solubility of the individual surfactant molecules in the bulk solution, making the formation of micelles less favorable. acs.orgresearchgate.net The "structure-breaking effect" of some co-solvents can also disrupt the organized water structure around the hydrophobic tails, further disfavoring micellization. acs.org Consequently, a higher concentration of the surfactant is required to initiate micelle formation.

Electrolytes: In contrast to co-solvents, the addition of electrolytes, such as inorganic salts, typically lowers the CMC of anionic surfactants like SEHS. bohrium.comresearchgate.netjsirjournal.com The presence of cations from the salt helps to shield the negative charges of the surfactant head groups, reducing the electrostatic repulsion between them. bohrium.comajchem-b.com This facilitates the aggregation of surfactant molecules into micelles at a lower concentration. The effectiveness of an electrolyte in reducing the CMC often depends on the valency and nature of the cation. researchgate.net The addition of salt can also promote the growth of micelles and may lead to changes in micellar shape. bohrium.com

Adsorption at Interfaces: Mechanisms and Characterization

The tendency of surfactant molecules to accumulate at interfaces is a key aspect of their physicochemical behavior. For this compound, this adsorption is crucial for its function in various applications.

Adsorption Behavior at Solid-Liquid Interfaces (e.g., Mercury Electrodes)

The adsorption of this compound (SEHS) at solid-liquid interfaces has been a subject of electrochemical studies, particularly at the mercury electrode. researchgate.netatamankimya.com Research has shown that SEHS exhibits strong adsorption over a wide potential range on the mercury surface. researchgate.net

At concentrations below the critical micelle concentration (CMC), the adsorption of SEHS is observed to be hardly reversible over longer time scales within a specific potential range (-0.46 to -0.86 V vs. saturated calomel (B162337) electrode). researchgate.netatamankimya.comatamankimya.com This suggests a strong interaction between the surfactant molecules and the mercury surface.

When the concentration of SEHS exceeds its CMC, the nature of the adsorbed layer changes. Under these conditions, the formation of hemispherical surface micelles is observed on the electrode. researchgate.netatamankimya.comatamankimya.com This indicates a transition from a monolayer or sub-monolayer coverage to a more complex, aggregated structure at the interface. Quantum-chemical calculations have been used to estimate the theoretical maximum surface coverage, which has been found to be higher than the experimentally determined value from cyclic voltammetry. researchgate.net This discrepancy suggests that the packing of the adsorbed molecules may be influenced by factors not fully captured by the theoretical model.

The adsorption of similar anionic surfactants, such as sodium bis(2-ethylhexyl) sulfosuccinate (AOT), has also been studied on various solid surfaces like sapphire and alumina. diva-portal.orgresearchgate.netscispace.comacs.org These studies reveal that AOT can form bilayer structures at the solid-liquid interface, with the driving force for adsorption being dominated by the self-assembly of the surfactant molecules rather than purely electrostatic interactions. diva-portal.orgacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| bis(2-ethylhexyl)maleate |

| Sodium chloride |

| Sodium bis(2-ethylhexyl) sulfosuccinate |

| Carbon Tetrachloride |

| Alumina |

Dynamics of Adsorption and Desorption Processes

The adsorption and desorption of this compound (S2EHS) at interfaces are dynamic processes governed by factors such as surfactant concentration, temperature, and the electrochemical potential of the surface. Research into the behavior of S2EHS at a mercury electrode has revealed that the nature of its adsorption is highly dependent on the electrode's potential. researchgate.net

Within a specific potential range of -0.46 to -0.86 V (vs. SCE), the adsorption of S2EHS is observed to be reversible. researchgate.net This reversibility suggests a dynamic equilibrium where surfactant molecules adsorb onto the surface and desorb back into the bulk solution at comparable rates. Outside of this potential range, the adsorption becomes irreversible, indicating a much stronger binding to the surface where the rate of desorption is negligible compared to the rate of adsorption. researchgate.net

The formation of a stable adsorbed layer, or film, on a surface requires a sufficient concentration of surfactant molecules in the bulk solution, which in turn influences the concentration at the interface. researchgate.net The dynamics of these processes for anionic surfactants are critical in applications like lubrication, where a steady state of adsorption, desorption, and mechanical disturbance dictates the effectiveness of the boundary film. mdpi.com While detailed kinetic models for S2EHS are not extensively documented in publicly available literature, the behavior of similar anionic surfactants like sodium dodecyl sulfate (SDS) and sodium bis(2-ethylhexyl) sulfosuccinate (AOT) provides insight. For these related compounds, the process is often diffusion-controlled, meaning the rate at which surfactant molecules arrive at the interface from the bulk solution is the rate-limiting step. researchgate.netresearchgate.net Friction can also accelerate the formation of adsorption films. scispace.com

Studies on the electrochemical reduction of S2EHS indicate an adsorptive peak at -0.23 V vs. SCE, further confirming its surface-active nature and participation in electrochemical processes at the interface. researchgate.net The character of this adsorption, whether reversible or irreversible, is a key determinant in the stability and function of the resulting interfacial layer. researchgate.net

Table 1: Adsorption Characteristics of this compound at a Mercury Electrode

| Potential Range (vs. SCE) | Adsorption Character |

|---|---|

| -0.46 V to -0.86 V | Reversible |

| Outside -0.46 V to -0.86 V | Irreversible |

Data sourced from electrochemical studies. researchgate.net

Interfacial Film Formation and Stabilization Mechanisms

This compound, as an anionic surfactant, forms an adsorbed film at various interfaces, such as liquid-gas and liquid-solid interfaces. researchgate.netatamankimya.com The formation of this molecular film is a prerequisite for its function as a wetting agent, emulsifier, and detergent. atamankimya.comatamanchemicals.com The stability of this film is crucial for its effectiveness in various applications.

The primary mechanism for film formation involves the amphiphilic nature of the S2EHS molecule. The hydrophobic 2-ethylhexyl tail orients itself away from the aqueous phase, while the hydrophilic sulfate head group remains in contact with it. At a solid-liquid interface, this can result in the formation of a condensed film. researchgate.netacs.org Research on similar anionic surfactants shows that these molecules can self-assemble into aggregates like hemicylindrical micelles on a surface. acs.org The stability of these films is influenced by electrostatic interactions. The negatively charged sulfate head groups create repulsion between adjacent molecules. This repulsion can be moderated by the presence of counterions (like Na+) in the solution, which shield the charges and allow for denser packing of the surfactant molecules at the interface. purdue.edu

The structure and stability of the interfacial film are also dependent on the surfactant concentration. Below the critical micelle concentration (CMC), surfactant monomers adsorb to the interface. As the concentration approaches and exceeds the CMC, the interface becomes saturated, and the excess surfactant molecules form micelles in the bulk solution. researchgate.net The presence of a well-formed interfacial film acts as a barrier, for instance, inhibiting coalescence in emulsions by creating a repulsive force between approaching droplets. researchgate.netpurdue.edu

In the context of emulsions, the flexibility of the surfactant interfacial film is also a key factor in stabilization. A more flexible interface can deform to create a flat film between droplets, which improves resistance to coalescence. purdue.edu To achieve this, surfactants must possess the appropriate hydrophilic-lipophilic balance to create the necessary curvature at the interfacial region for the specific emulsion type (e.g., oil-in-water or water-in-oil). rjpbcs.com

Mechanisms of Interfacial Tension Reduction in Multiphase Systems

A primary function of this compound is its ability to significantly reduce interfacial tension (IFT) between immiscible liquids, such as oil and water, or between a liquid and a gas. atamankimya.comatamanchemicals.com This property is fundamental to its role as an emulsifying agent and hydrotrope. atamanchemicals.com The reduction of IFT facilitates the formation of intimate mixtures between liquids that would otherwise separate. atamanchemicals.com

The mechanism of IFT reduction is a direct consequence of the adsorption of S2EHS molecules at the interface. In a system like an oil-water interface, the surfactant molecules arrange themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the water phase. This accumulation of surfactant molecules at the interface disrupts the cohesive energy between the molecules of the bulk phases. The work required to expand the interface is thereby reduced, which is observed as a decrease in interfacial tension. rjpbcs.com

The effectiveness of a surfactant in reducing surface tension (a specific case of interfacial tension at the air-water interface) is quantified by its ability to lower the surface tension of water (γ₀) to a value (γ_cac) at its critical aggregation concentration. csic.es The difference between these two values represents the maximum pressure exerted by the surfactant film. csic.es For an effective surfactant, this reduction is substantial. For instance, catanionic mixtures involving the structurally similar surfactant sodium bis(2-ethylhexyl) sulfosuccinate (Na-AOT) can reduce the surface tension of water by more than 43 mN/m. csic.es

The spontaneous formation of emulsions or microemulsions is energetically favorable only when the interfacial tension is extremely low. rjpbcs.com S2EHS contributes to this by maximizing its presence at the interfacial area, which requires a balance between its hydrophilic and lipophilic properties. rjpbcs.com Its excellent wetting and hydrotropic properties stem from this potent ability to lower interfacial tension, making it suitable for applications ranging from industrial cleaners to agricultural formulations. atamankimya.comatamanchemicals.com

Table 2: Functional Roles of this compound related to Interfacial Tension

| Function | Mechanism | Application Example |

|---|---|---|

| Emulsifying Agent | Reduces interfacial tension between immiscible liquids (e.g., oil and water), promoting the formation of stable mixtures. atamanchemicals.com | Food processing, dishwashing detergents. atamankimya.comrjpbcs.com |

| Wetting Agent | Lowers the surface tension of a liquid, allowing it to spread more easily over a solid surface. atamankimya.com | Textile mercerizing, metal degreasers. atamankimya.comatamanchemicals.com |

Interactions with Macromolecules and Other Colloidal Species

Protein-Surfactant Interactions Involving Sodium 2-Ethylhexyl Sulfate (B86663)

The interaction between sodium 2-ethylhexyl sulfate and proteins is a complex phenomenon governed by a combination of electrostatic and hydrophobic forces. These interactions can lead to changes in protein structure and stability, and are harnessed in various biotechnological applications.

The binding of anionic surfactants to proteins is a multifaceted process. Initially, surfactant monomers can bind to specific sites on the protein, often involving electrostatic attraction between the anionic headgroup of the surfactant and cationic residues on the protein surface. As the surfactant concentration increases, cooperative binding can occur, leading to the formation of micelle-like clusters on the protein.

In studies involving the closely related anionic surfactant, sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), the binding stoichiometry with serum albumins has been investigated. Research has shown that a specific number of AOT ions are required to achieve a maximal protective effect on the protein's structure during thermal denaturation. For instance, it was estimated that 8.0 AOT ions per molecule of human serum albumin (HSA) and 5.0 AOT ions per molecule of bovine serum albumin (BSA) were necessary for maximal structural protection. acs.org This binding is thought to occur at specific sites that may involve a combination of nonpolar residues and a positively charged residue on the protein. acs.org

Further research on the interaction of AOT with other proteins, such as cytochrome c and ribonuclease A, has also been conducted. The molar ratio of AOT to protein required for complete removal from a solution through precipitation was found to be 17 for cytochrome c and 22 for ribonuclease A. researchgate.net These findings highlight that the stoichiometry of the interaction is dependent on the specific protein .

Table 1: Binding Stoichiometry of AOT with Various Proteins

| Protein | Method | Molar Ratio (Surfactant:Protein) for Effect | Reference |

|---|---|---|---|

| Human Serum Albumin (HSA) | Circular Dichroism | 8.0:1 for maximal protection | acs.org |

| Bovine Serum Albumin (BSA) | Circular Dichroism | 5.0:1 for maximal protection | acs.org |

| Cytochrome c | Precipitation | 17:1 for complete removal | researchgate.net |

| Ribonuclease A | Precipitation | 22:1 for complete removal | researchgate.net |

| Lysozyme (B549824) | Precipitation | 15:1 for 80% precipitation | researchgate.net |

| α-Chymotrypsin | Precipitation | 7:1 for 100% precipitation | researchgate.net |

This compound and its analogues can significantly influence the conformation and stability of proteins in aqueous solutions. The nature of this influence depends on the surfactant concentration and the specific protein.

Circular dichroism studies on the thermal denaturation of human serum albumin (HSA) and bovine serum albumin (BSA) in the presence of low concentrations of AOT revealed a protective effect on the helical structures of these proteins. For example, the helicity of HSA, which decreased from 66% to 44% at 65°C in the absence of the surfactant, was maintained at 58% in the presence of 0.15 mM AOT. acs.org This structural stabilization was observed at AOT concentrations too low to form micelles, suggesting that the binding of individual surfactant molecules to specific sites on the protein is responsible for this effect. acs.org

Conversely, at higher concentrations, surfactants like this compound can act as denaturing agents. A study investigating the effects of various branched alkyl sulfates, including this compound (2-EHS), on a range of model proteins found that these surfactants can disrupt the secondary structure of proteins. researchgate.net The extent of this disruption was found to be dependent on the specific branched surfactant used. researchgate.net

The interaction of mixed anionic surfactants, including AOT and sodium dodecyl sulfate (SDS), with the protein papain has also been investigated. These studies revealed that at lower concentrations, the surfactants bind to papain, and as the proportion of AOT in the mixture increases, hydrophobic interactions become more pronounced. researchgate.net

The ability of this compound and its analogues to interact with and precipitate proteins has been exploited in various separation and purification techniques. Surfactant precipitation is considered a promising method for primary protein recovery due to its simplicity and cost-effectiveness. researchgate.net

The process typically involves the addition of the surfactant to a complex mixture, leading to the formation of an insoluble protein-surfactant complex that can be separated from the solution. For instance, AOT has been successfully used to precipitate and purify lysozyme from egg white. researchgate.net The precipitation efficiency was found to be highest at a pH between 6 and 9, with a molar ratio of 15:1 (AOT to lysozyme) resulting in 80% precipitation. researchgate.net Similarly, AOT has been used for the selective precipitation of xylanase from a mixture containing cellulase. researchgate.net

In addition to precipitation, these surfactants are utilized in other separation methods. For example, this compound has been investigated as a denaturing agent in polyacrylamide gel electrophoresis (PAGE), a fundamental technique for protein separation. researchgate.net The unique properties of branched surfactants can lead to anomalous migration patterns, which can be leveraged for improved electrophoretic separations. researchgate.net

Polymer-Surfactant Complexation and Phase Behavior Studies

The interaction between this compound and polymers in aqueous solutions leads to the formation of complex aggregates and can induce phase changes. These interactions are driven by a combination of electrostatic and hydrophobic forces and are influenced by factors such as polymer and surfactant concentration, and temperature.

In the presence of certain polymers, surfactants like this compound can form micellar aggregates at concentrations below their normal critical micelle concentration (CMC). This phenomenon is known as polymer-induced micellization.

Studies on the interaction between AOT and polyvinylpyrrolidone (B124986) (PVP) have shown that complexation occurs, leading to the formation of polymer-surfactant aggregates. bohrium.com The formation of these complexes is influenced by temperature, with a coil-to-globule transition of PVP being observed as the temperature increases. bohrium.com The interaction between PVP and AOT results in the formation of pseudo-polyelectrolytes, which exhibit different behaviors depending on the surfactant concentration. bohrium.com

The interaction between polymers and surfactants can lead to the formation of various aggregate structures. For instance, in some systems, "beads-on-a-string" models have been proposed, where surfactant micelles are bound along the polymer chain. nih.gov The addition of salt can screen the electrostatic repulsions between the charged surfactant headgroups, leading to a transformation from spherical to more elongated or rod-like micellar structures along the polymer. nih.gov

The association between polymers and surfactants is a thermodynamically driven process. The spontaneity and nature of this association can be understood by examining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Thermodynamic studies on the micellization of AOT in the presence of polyethylene (B3416737) glycol 200 (PEG 200) have shown that the process is influenced by the composition of the mixed solvent. acs.org The critical micelle concentration (CMC) of AOT was found to increase with an increasing amount of PEG 200. acs.org The Gibbs free energy of micellization (ΔG°m) was more negative in systems with a lower amount of PEG 200, indicating that a low concentration of the polymer favors micelle formation. acs.org The process was found to be primarily entropy-driven in pure water and at high PEG 200 concentrations. acs.org

In the case of AOT and PVP interactions, conductivity measurements have been used to determine the critical aggregation concentration (CAC) and the polymer saturation point (PSP). bohrium.com Both the CAC and PSP were found to decrease with increasing polymer concentration and increase with rising temperature. bohrium.com The interaction between an amphiphilic drug, promazine (B1679182) hydrochloride, and AOT was found to be synergistic, with negative values for the interaction parameter (β) indicating attractive interactions. bohrium.com The thermodynamic parameters revealed that the micellization process was entropy-driven at higher temperatures. bohrium.com

Table 2: Thermodynamic Parameters for the Micellization of AOT in PEG 200/Water Mixtures at 298.15 K

| wt% PEG 200 | CMC (mmol/L) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | -TΔS°m (kJ/mol) | Reference |

|---|---|---|---|---|---|

| 0 | 2.51 | -14.86 | 2.15 | -17.01 | acs.org |

| 10 | 2.95 | -14.45 | -1.53 | -12.92 | acs.org |

| 30 | 4.68 | -13.31 | -4.21 | -9.10 | acs.org |

| 50 | 7.24 | -12.22 | -2.87 | -9.35 | acs.org |

| 80 | 15.14 | -10.38 | 0.89 | -11.27 | acs.org |

| 90 | 18.20 | -9.94 | 1.52 | -11.46 | acs.org |

Lack of Sufficient Research Data for this compound Interactions

Following a comprehensive search for scholarly articles and research data specifically concerning the chemical compound This compound , it has been determined that there is a significant lack of available scientific literature to fulfill the detailed requirements of the requested article. The search was structured to find information on its interactions in mixed surfactant systems and its role in the stabilization of nanomaterials, as per the provided outline.

The investigation revealed that while "this compound" is a known chemical compound, often listed in commercial and patent literature as a wetting agent, emulsifier, or component in various formulations, there is a notable absence of in-depth, publicly accessible research on its specific colloidal and interfacial properties as outlined. google.comsjc.com.twniacet.com For instance, it is mentioned as a potential component in antimicrobial compositions and as a mercerizing penetrating agent in the textile industry, but detailed studies on its micellar interactions are not provided. google.comsjc.com.tw

Searches for synergistic and antagonistic effects, the formation and characterization of mixed micelles, and its interaction with nanoparticles consistently yielded results for a similarly named but structurally distinct compound, sodium bis(2-ethylhexyl) sulfosuccinate , commonly known as AOT. bohrium.comresearchgate.netnih.govrsc.orgresearchgate.netresearchgate.net This widespread availability of data for AOT contrasts sharply with the scarcity of information for this compound, highlighting a gap in the current research landscape.

While one source briefly lists "this compound" in the context of quantum dot capping agents, it does not provide the detailed research findings or data tables necessary to construct the requested scientifically authoritative article. ambeed.com Other documents mention the compound in contexts such as peeling agents for produce or as a chemical nominated for toxicological review, which fall outside the scope of the required article on macromolecular and colloidal interactions. nih.govepa.gov

Given the strict adherence required to the specified compound and outline, and the lack of sufficient scientific data, it is not possible to generate a thorough and informative article on the "" for this compound at this time.

Advanced Analytical and Spectroscopic Characterization Techniques

Electrochemical Methods for Probing Sodium 2-Ethylhexyl Sulfate (B86663) Behavior

Electrochemical techniques are powerful tools for investigating the interfacial behavior and reaction mechanisms of surfactants like Sodium 2-ethylhexyl sulfate. By studying the response of an electrode to the presence of SEHS, valuable insights into its adsorption and influence on electrochemical processes can be obtained.

Cyclic voltammetry (CV) is an electroanalytical method used to study the electrochemical properties of a species in solution. nanoscience.com In the context of this compound, CV has been employed to investigate its reduction reactions at a mercury electrode. researchgate.net Studies have shown that the reduction of SEHS occurs in two distinct steps. The presence of SEHS in a solution containing metal ions, such as Zn²⁺, can influence the metal's electroreduction. For instance, it has been observed that SEHS shifts the potential of zinc reduction to more negative values and slightly increases the current density. researchgate.net

The relationship between the peak current and the scan rate in cyclic voltammograms can indicate whether the electroactive species is freely diffusing in solution or adsorbed onto the electrode surface. nanoscience.com For SEHS, analysis of the cyclic voltammograms at varying concentrations provides information on its adsorption behavior and its effect on electrode processes.

Table 1: Key Observations from Cyclic Voltammetry of this compound

| Parameter | Observation | Implication |

| Reduction Potential | Occurs in a two-step process. | Complex reduction mechanism. |

| Effect on Zn²⁺ Reduction | Shifts potential to more negative values. | SEHS influences the kinetics of metal ion reduction. |

| Current Density | Slight increase in the presence of Zn²⁺. | Alteration of the electrode-solution interface. |

Differential capacity-potential measurements are highly sensitive to changes at the electrode-electrolyte interface and are thus ideal for studying the adsorption of surfactant molecules. researchgate.net These measurements have demonstrated that this compound strongly adsorbs on a mercury electrode surface over a wide potential range. researchgate.net

Below the critical micelle concentration (CMC), the adsorption of SEHS is found to be largely irreversible over longer time scales within a potential range of -0.46 to -0.86 V versus a saturated calomel (B162337) electrode. researchgate.net However, at concentrations exceeding the CMC, the formation of hemispherical surface micelles on the electrode is observed. researchgate.net These findings are crucial for understanding how SEHS modifies surfaces, which is a key aspect of its function in various industrial applications. The theoretical maximum degree of electrode coverage can be computed using quantum-chemical calculations and compared with experimental values derived from cyclic voltammograms to further understand the packing of the adsorbed molecules. researchgate.net

Table 2: Adsorption Characteristics of this compound at a Mercury Electrode

| Concentration Range | Adsorption Behavior | Potential Range |

| Below CMC | Strong, hardly reversible adsorption over time. | -0.46 to -0.86 V vs. SCE |

| Above CMC | Formation of hemispherical surface micelles. | Wide potential range |

Spectroscopic Probes for Micellar and Interfacial Studies

Spectroscopic techniques offer a non-invasive means to study the aggregation behavior of surfactants, the formation of micelles, and the interactions of these aggregates with other molecules.

UV-Visible absorption spectroscopy is a widely used method for investigating the aggregation process of molecules. nih.gov While this compound itself does not have a strong chromophore in the UV-Visible range, its aggregation behavior can be studied by using probe molecules. The changes in the absorption spectrum of a probe molecule upon interaction with SEHS micelles can provide information about the local environment and the onset of aggregation.

For instance, the interaction between a dye molecule and surfactant aggregates can lead to shifts in the absorption maxima, which are classified as hypochromic (decrease in absorbance) or hyperchromic (increase in absorbance) shifts. lew.ro These shifts can be used to study the partitioning of the probe between the bulk solution and the micellar phase, thereby providing insights into the aggregation properties of SEHS.

Fluorescence spectroscopy is an exceptionally sensitive technique for determining the critical micelle concentration (CMC) and studying binding phenomena. The method often involves the use of fluorescent probes whose emission properties (such as intensity, wavelength, and lifetime) are sensitive to the polarity of their microenvironment.

When a fluorescent probe is in an aqueous solution, it exhibits certain emission characteristics. Upon the formation of micelles by this compound, the probe can partition into the hydrophobic core of the micelles. This change in environment from the polar aqueous phase to the nonpolar micellar interior results in a significant change in the probe's fluorescence signal. By plotting the fluorescence intensity against the surfactant concentration, the CMC can be determined from the point of inflection in the curve. This technique provides a robust method for characterizing the micellization process of SEHS.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the structural details and intermolecular interactions of surfactant aggregates. By analyzing the vibrational modes of the functional groups within the this compound molecule, information about its conformation, packing, and interactions with surrounding molecules can be elucidated.

In studies of similar surfactants like sodium bis(2-ethylhexyl)sulfosuccinate, FTIR has been used to analyze the stretching modes of the head groups (e.g., S-O and C=O) to directly probe their interactions with counterions and solubilized water molecules within reverse micelles. nih.gov For this compound, FTIR can be applied to study the hydration of the sulfate headgroup and the conformational changes in the 2-ethylhexyl tail upon micellization or adsorption at an interface. These molecular-level insights are critical for understanding the relationship between the structure of SEHS and its macroscopic properties.

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the precise determination of molecular structure. resolvemass.ca For this compound, NMR provides in-depth information on the molecule's conformation, functional groups, and bond connectivity. resolvemass.ca

¹H NMR (Proton NMR): This technique reveals the number and type of different hydrogen atoms within the molecule. The spectrum of this compound would show characteristic signals for the protons on the ethyl and butyl groups of the main chain, as well as those on the methylene (B1212753) group adjacent to the sulfate head. The integration of these signals provides quantitative data on the number of protons in each unique chemical environment.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the 2-ethylhexyl chain and the sulfate-bound carbon will produce a distinct signal, confirming the carbon framework of the compound.

2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates each proton signal with the carbon atom it is directly attached to. This allows for an unambiguous assignment of all proton and carbon signals, fully confirming the isomeric structure of the 2-ethylhexyl group.

Electron Paramagnetic Resonance (EPR) , also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects molecules with unpaired electrons. While this compound itself is diamagnetic (no unpaired electrons), EPR can be employed using a "spin probe" methodology to gain insights into the molecular dynamics and microenvironment of the surfactant's aggregates, such as micelles. nih.govnih.gov

In a typical EPR study, a stable radical molecule (a spin probe), such as a nitroxide derivative, is introduced into the surfactant solution. nih.govnih.gov The EPR spectrum of this probe is sensitive to its rotational motion and the polarity of its immediate surroundings.

Micellar Environment Analysis: When the spin probe partitions into the hydrophobic core of a this compound micelle, its rotational mobility becomes restricted compared to when it is in the bulk aqueous solution. This change in mobility leads to a distinct alteration in the shape and width of the EPR spectral lines. nih.gov

Fluidity and Order: Analysis of the EPR spectrum allows for the calculation of parameters like the rotational correlation time, which provides a measure of the local viscosity or "fluidity" within the micelle. This can reveal how the branched 2-ethylhexyl chains pack together to form the micellar core. nih.gov

Structural Transitions: EPR can also monitor changes in the surfactant's aggregation behavior as a function of concentration or temperature. The technique can detect the critical micelle concentration (CMC) and other phase transitions by observing abrupt changes in the spin probe's spectral parameters. mdpi.com

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities, by-products, and other components in a mixture, enabling accurate purity assessment and quantitative analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. rsc.org It is exceptionally well-suited for the analysis of surfactants, which are often complex mixtures of homologues and isomers. uniba.it

For this compound, LC-MS is used to:

Confirm Molecular Weight: The mass spectrometer measures the mass-to-charge ratio (m/z) of the eluting compounds. This allows for the definitive confirmation of the molecular weight of the primary this compound molecule. rsc.org

Quantify Impurities: Commercial surfactants can contain isomeric by-products or residual starting materials. researchgate.net For instance, in the synthesis of related surfactants like sodium bis(2-ethylhexyl) sulfosuccinate (B1259242), isomeric monoester by-products are known to exist. researchgate.net LC-MS can separate these isomers from the main compound and provide quantitative data on their concentration, which is critical for quality control. researchgate.netuu.nl

Trace Analysis: The high sensitivity of MS detection allows for the quantification of trace-level impurities that may not be detectable by other methods like UV detection. rsc.org This is particularly important for identifying and controlling potentially problematic impurities in the final product. uu.nl

A typical LC-MS method would involve a reversed-phase HPLC column to separate the components based on hydrophobicity, followed by detection using an electrospray ionization (ESI) mass spectrometer operating in negative ion mode to detect the anionic surfactant. researchgate.net

Microchip Capillary Electrophoresis (MCE) is a miniaturized analytical technique that performs separations on a small planar device with microfabricated channels. mdpi.com MCE offers advantages of speed, reduced sample and reagent consumption, and high efficiency over traditional capillary electrophoresis. mdpi.com

This compound can be used as a component in the background electrolyte (run buffer) in a specific mode of capillary electrophoresis called micellar electrokinetic chromatography (MEKC). In this mode, the surfactant forms micelles that act as a pseudostationary phase, enabling the separation of neutral analytes.

Research has shown the direct impact of using this compound in the run buffer for the analysis of phenolic compounds by MCE with pulsed amperometric detection. researchgate.netsigmaaldrich.com The presence of the surfactant in the buffer was found to significantly improve the analytical performance.

Table 1: Effect of Alkyl Sulfate Surfactants on MCE Analysis of Phenolic Compounds

| Surfactant Added to Run Buffer | Observed Effect on Analysis | Benefit |

| This compound | Decreased migration time | Faster analysis |

| This compound | Increased run-to-run reproducibility | Improved precision and reliability |

| This compound | Systematic improvement in electrochemical response | Enhanced detection sensitivity |

The study concluded that surfactants like this compound enhance the interaction between the analyte and the electrode, which facilitates the electron transfer process for detection. researchgate.net

Scattering Techniques for Aggregate Structure and Size Determination (e.g., Small-Angle Neutron Scattering, Dynamic Light Scattering)

Above its critical micelle concentration, this compound self-assembles into aggregates, typically micelles. Scattering techniques are paramount for characterizing the size, shape, and structure of these nanoscale assemblies in solution.

Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the structure of colloidal aggregates on a length scale of 1 to 100 nanometers. ias.ac.in It provides detailed information on the shape, size, and aggregation number of micelles. ias.ac.in In a SANS experiment, a beam of neutrons is scattered by the sample, and the resulting scattering pattern is analyzed. ias.ac.in

While direct SANS studies on pure this compound are not widely published, extensive research on the structurally similar surfactant sodium bis(2-ethylhexyl) sulfosuccinate (AOT) demonstrates the capability of the technique. ias.ac.in These studies show that by fitting the scattering data to various mathematical models, one can determine key structural parameters of the micelles. ias.ac.in

Table 2: Illustrative Micellar Parameters Obtainable from SANS Data Analysis (Based on a related AOT/L121 copolymer system)

| Parameter | Description | Example Finding |

| Micelle Shape | The overall geometry of the aggregate (e.g., spherical, ellipsoidal, cylindrical). | Prolate Ellipsoidal ias.ac.in |

| Semi-minor axis (a) | The shorter radius of an ellipsoidal micelle. | 15.0 Å |

| Semi-major axis (b) | The longer radius of an ellipsoidal micelle. | 37.5 Å |

| Aggregation Number (N) | The average number of surfactant molecules per micelle. | 61 |

| Fractional Charge (α) | The effective degree of ionization of the micelle surface. | 0.22 |

Data presented is illustrative and based on findings for a mixed system containing the related surfactant AOT to demonstrate the type of information SANS provides. ias.ac.in

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for measuring the size distribution of particles in suspension. wikipedia.org DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the random Brownian motion of particles. researchgate.netanton-paar.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.org

The analysis of these fluctuations allows for the calculation of the translational diffusion coefficient (D) of the particles. Using the Stokes-Einstein equation, the diffusion coefficient is then related to the hydrodynamic diameter (or radius) of the particles. usp.org

For this compound solutions, DLS is used to determine:

Mean Hydrodynamic Diameter: DLS provides the z-average mean diameter of the micelles, which represents the size of a hypothetical sphere that diffuses at the same rate as the micelle. researchgate.net

Size Distribution: The technique yields a size distribution profile, indicating the range of micelle sizes present in the solution. wikipedia.org

Polydispersity Index (PDI): DLS provides a PDI value, which is a dimensionless measure of the broadness of the size distribution. A low PDI value (e.g., <0.1) indicates a monodisperse or very narrow distribution of micelle sizes. utdallas.edu

DLS is also a valuable tool for studying how micelle size is affected by changes in concentration, temperature, pH, and ionic strength. researchgate.netmuser-my.com

Theoretical and Computational Modeling of Sodium 2 Ethylhexyl Sulfate Systems

Quantum-Chemical Calculations for Molecular Adsorption and Reactivity

Quantum-chemical calculations offer a powerful means to investigate the electronic structure, reactivity, and adsorption characteristics of individual Sodium 2-ethylhexyl sulfate (B86663) molecules. These calculations can provide detailed information about molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

In the context of electrochemistry, quantum-chemical calculations have been employed to study the adsorption of EHS on electrode surfaces. For instance, such calculations have been used to model the adsorption of an EHS molecule on a mercury surface. researchgate.net These studies can determine the optimal orientation of the adsorbed molecule and calculate the theoretical maximum degree of electrode coverage. researchgate.net One study computed this value to be 3.53 × 10¹⁴ particles cm⁻², offering a theoretical benchmark for experimental measurements derived from techniques like cyclic voltammetry. researchgate.net

Furthermore, quantum-chemical methods are instrumental in elucidating the mechanisms of electrochemical reactions involving EHS. researchgate.net By modeling the reduction of EHS, it has been shown that the process can occur in two steps. researchgate.net These theoretical investigations help in interpreting experimental data, such as the appearance of adsorptive peaks in voltammograms, and provide a molecular-level understanding of the surfactant's behavior at charged interfaces. researchgate.net

Key Research Findings from Quantum-Chemical Calculations:

| Parameter | Finding | Citation |

| Adsorption Model | A model of the EHS molecule adsorbed on a mercury surface has been developed. | researchgate.net |

| Theoretical Electrode Coverage | The maximum degree of electrode coverage was calculated to be 3.53 × 10¹⁴ particles cm⁻². | researchgate.net |

| Electrochemical Reduction | The reduction of EHS at a mercury electrode has been shown to occur in two distinct steps. | researchgate.net |

| Reactivity Insights | The presence of EHS can influence the electroreduction of other ions, such as Zn²⁺, by slightly shifting the reduction potential. | researchgate.net |

Molecular Dynamics Simulations of Self-Assembly and Interfacial Phenomena

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.net For surfactants like Sodium 2-ethylhexyl sulfate, MD simulations are particularly valuable for investigating the dynamics of self-assembly into micelles and the behavior of the surfactant at interfaces. dntb.gov.ua These simulations can provide atomistic-level details of processes that are often difficult to probe experimentally. nih.gov

The self-assembly of surfactants into micelles is a fundamental process that governs their detergency, emulsification, and solubilization capabilities. MD simulations can model the aggregation of EHS monomers in an aqueous solution, revealing the structure and dynamics of the resulting micelles. nih.gov For instance, simulations of similar, shorter-chain surfactants like sodium hexyl sulfate have shown that they form predominantly spherical, disorganized aggregates in the absence of excess salt. nih.gov The addition of salt can drive an increase in aggregate size and a transition to more prolate (elongated) shapes. nih.gov While direct simulations of EHS self-assembly are not as prevalent in the literature, these findings for related molecules provide valuable insights into the expected behavior of EHS.

At interfaces, such as the air-water or oil-water interface, MD simulations can elucidate the arrangement and orientation of EHS molecules. These simulations are crucial for understanding how EHS reduces interfacial tension. usfq.edu.ec The simulations can quantify parameters like the area per surfactant molecule at the interface and the thickness of the interfacial film. usfq.edu.ec For example, in simulations of sodium dodecyl sulfate (SDS) at the water/n-octane interface, the interfacial film thickness was observed to increase with the number of surfactant molecules present. usfq.edu.ec

Insights from Molecular Dynamics Simulations of Related Surfactants:

| Phenomenon | Observation | Relevance to EHS |

| Micelle Formation | Atomistic explicit-solvent MD simulations show that surfactants like sodium hexyl sulfate self-assemble into micelles near the critical micellization concentration. | Provides a model for how EHS likely forms micelles in aqueous solutions. |

| Micelle Core Structure | For shorter-chain alkyl sulfates, the micellar core is disordered, and there is some water exposure of the hydrocarbon tails. | Suggests the branched 2-ethylhexyl chain of EHS will also lead to a disordered, water-penetrated core. |

| Effect of Salt | The addition of salts like NaCl has a minor influence on micelle structure, while divalent salts like CaCl₂ can induce drastic changes. | Indicates that the performance of EHS can be significantly affected by the ionic environment. |

| Interfacial Behavior | Simulations of SDS at a hydrocarbon-water interface show that the area per molecule can be accurately determined and is consistent with experimental data. | Demonstrates the capability of MD to predict the packing and interfacial properties of EHS. |

Thermodynamic Modeling of Micellization and Solubilization Processes

The formation of micelles and the solubilization of poorly soluble substances are governed by thermodynamic principles. Thermodynamic models provide a quantitative framework for understanding these processes and for predicting how they are influenced by factors such as temperature, pressure, and the presence of additives.

Micellization is a spontaneous process that occurs above a specific surfactant concentration known as the critical micelle concentration (CMC). wikipedia.org The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°m), which is related to the enthalpy (ΔH°m) and entropy (ΔS°m) of the process. ijert.org For ionic surfactants, the CMC is influenced by the hydrophobic interactions of the alkyl chains and the electrostatic repulsions between the charged head groups. wikipedia.org

Thermodynamic models, such as the phase separation model, are used to analyze experimental data (e.g., from conductivity or surface tension measurements) to determine these thermodynamic parameters. ijert.org For instance, studies on surfactants like sodium di-2-ethylhexylsulfosuccinate have shown that the micellization process is spontaneous (ΔG°m < 0). ekb.eg The spontaneity of micellization is often driven by a large positive entropy change, which results from the release of ordered water molecules from around the hydrophobic surfactant tails (the hydrophobic effect). wikipedia.org

Thermodynamic Parameters of Micellization for Anionic Surfactants:

| Thermodynamic Parameter | Description | Significance for EHS |

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. wikipedia.org | A key parameter determining the onset of EHS's surfactant properties. |

| Gibbs Free Energy of Micellization (ΔG°m) | Indicates the spontaneity of micelle formation. A negative value signifies a spontaneous process. ijert.org | A negative ΔG°m is expected for EHS, driven by the hydrophobic effect. |

| Enthalpy of Micellization (ΔH°m) | The heat absorbed or released during micellization. Can be endothermic or exothermic. ijert.org | The sign and magnitude of ΔH°m for EHS will depend on temperature and solvent conditions. |

| Entropy of Micellization (ΔS°m) | The change in randomness of the system upon micelle formation. ijert.org | A large, positive ΔS°m is anticipated for EHS in aqueous solutions due to the release of structured water. |

Development of Predictive Models for Surfactant Performance in Complex Chemical Formulations

The performance of this compound in a final product often depends on its interactions with a multitude of other components, including co-surfactants, polymers, salts, and solvents. Predicting the behavior of EHS in such complex formulations is a significant challenge. To address this, researchers are increasingly developing predictive models that leverage computational power and data-driven approaches. digitellinc.com

One promising avenue is the use of machine learning (ML) and artificial intelligence. mst.edu These models can be trained on large datasets of experimental data to identify complex relationships between the chemical structure of surfactants, the composition of the formulation, and the resulting performance properties (e.g., foaming, wetting, emulsification). nih.gov By mining data from literature and internal databases, it is possible to build predictive tools that can estimate a surfactant's phase behavior and performance before a sample is even synthesized. digitellinc.comrsc.org These models take molecular descriptors of the surfactant as input and output a prediction of its properties. digitellinc.com

Another approach involves the use of coarse-grained (CG) molecular simulations. nih.gov Unlike all-atom MD simulations, CG models group several atoms into a single "bead," which allows for the simulation of larger systems over longer timescales. nih.gov This makes CG simulations well-suited for studying the self-assembly and phase behavior of complex surfactant formulations. scienomics.com These models can be used to predict how the addition of EHS will affect the microstructure and stability of a formulation, providing valuable guidance for product development.

The ultimate goal of these predictive models is to accelerate the design and optimization of new chemical formulations. scienomics.com By using in-silico methods to screen potential candidates and predict their performance, the need for extensive and time-consuming laboratory experiments can be significantly reduced. digitellinc.com

Approaches to Predictive Modeling for Surfactant Performance:

| Modeling Approach | Description | Application to EHS Formulations |

| Machine Learning (ML) | Utilizes algorithms to learn from experimental data and predict surfactant properties. mst.edu | Can predict the CMC, surface tension, and phase behavior of EHS in mixtures with other components. nih.gov |

| Coarse-Grained (CG) Simulations | A type of molecular simulation that uses a simplified representation of molecules to study large-scale phenomena. nih.gov | Enables the study of how EHS influences the morphology and stability of complex formulations, such as microemulsions or liquid crystals. |

| Quantitative Structure-Property Relationship (QSPR) | Relates the chemical structure of a molecule to its physical and chemical properties through mathematical equations. | Can be used to develop models that predict the performance of EHS based on its molecular descriptors. |

Environmental Research Applications and Degradation Mechanisms

Biodegradation Pathways and Microbial Community Responses to Sodium 2-Ethylhexyl Sulfate (B86663) Exposure

The breakdown of sodium 2-ethylhexyl sulfate in the environment is primarily driven by microbial activity. The structure of this surfactant, particularly its branched alkyl chain, influences the types of microorganisms and enzymatic pathways involved in its degradation.

The biodegradation of alkyl sulfate surfactants is initiated by the enzymatic cleavage of the sulfate ester bond, a reaction catalyzed by a class of enzymes known as alkylsulfatases or sulfohydrolases. This initial step releases the sulfate group and the corresponding alcohol, in this case, 2-ethylhexanol, which can then be further metabolized by microorganisms as a carbon and energy source.

A wide variety of bacteria have been shown to degrade alkyl sulfates cleaninginstitute.org. Research has identified specific bacterial genera, such as Pseudomonas and Comamonas, as key players in the degradation of these compounds cleaninginstitute.orgnih.govbohrium.com. Studies on branched-chain alkyl sulfates, structurally similar to this compound, have revealed the existence of novel alkylsulfatases with specificities for these branched structures. For instance, Pseudomonas species have been found to produce distinct alkylsulfatases for linear and branched-chain substrates. nih.govasm.org.

Enzymatic studies have identified specific sulfatases induced by and active on branched surfactants like 2-butyloctyl sulfate asm.org. For example, one Pseudomonas strain produces an enzyme (AP2) active on 2-butyloctyl sulfate but not on the linear sodium dodecyl sulfate (SDS), while another strain produces a different specific enzyme (DP1) for the same branched compound nih.govasm.org. This enzymatic specificity highlights the adaptation of microbial communities to degrade structurally diverse surfactants. The hydrolytic action of these enzymes has been confirmed by the detection of the parent alcohol (e.g., 2-butyloctanol) as a product nih.govasm.org.

The introduction of surfactants into soil and aquatic environments can significantly alter the structure and function of native microbial communities. As a source of organic carbon, this compound can stimulate the growth of specific microbial populations capable of its degradation, leading to shifts in community composition. Long-term exposure to the related anionic surfactant sodium dodecyl sulfate (SDS) has been shown to cause a substantial increase in the relative abundance of Pseudomonas, a known degrader genus, which can become the dominant genus in the community nih.gov.

Advanced Oxidation Processes (AOPs) for this compound Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. These methods rely on the in-situ generation of highly reactive chemical species, such as sulfate and hydroxyl radicals, to oxidize and mineralize refractory organic compounds.

Sulfate radical-based AOPs (SR-AOPs) have gained attention for their high efficiency in degrading a wide range of organic pollutants across a broad pH range nih.govnih.gov. The sulfate radical (SO₄•⁻) is a potent oxidant that can be generated through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) by energy sources like ultraviolet (UV) light or heat, or by catalysts nih.govulsan.ac.krmdpi.com.

Once generated, the sulfate radical can initiate the degradation of this compound primarily through a hydrogen abstraction mechanism. The radical attacks the C-H bonds on the 2-ethylhexyl alkyl chain, leading to the formation of an organic radical. This initial step triggers a cascade of further oxidation reactions, breaking down the molecule into smaller, less complex intermediates and ultimately leading to mineralization into carbon dioxide, water, and sulfate ions nih.gov. The effectiveness of SR-AOPs depends on various factors, including the concentration of the persulfate activator, pH, and the presence of other water constituents that might act as radical scavengers ulsan.ac.kr.

Electrochemical methods represent another type of AOP for degrading persistent organic pollutants. The electrochemical behavior of this compound has been investigated, revealing that the compound adsorbs onto the electrode surface at concentrations below its critical micelle concentration researchgate.net. This adsorption is a key step in its electrochemical reduction.

Studies on the electrochemical treatment of this compound have shown that while the compound can be degraded, its complete mineralization to inorganic products is challenging. In one study, electrolysis for 180 minutes resulted in only 3% mineralization of the compound, indicating that the process primarily leads to the formation of intermediate organic byproducts rather than complete conversion to CO₂ and water under the tested conditions researchgate.net.

| Treatment Time (minutes) | Mineralization Efficiency (%) | Reference |

|---|---|---|

| 180 | 3 | researchgate.net |

Environmental Fate and Transport Modeling of Anionic Surfactants in Aquatic and Soil Systems

Environmental fate and transport models are used to predict the movement and persistence of chemicals in the environment. For anionic surfactants like this compound, these models must consider key processes such as adsorption to soil and sediment, biodegradation, and transport through water.

The mobility of anionic surfactants in soil is significantly influenced by their molecular structure geoscienceworld.orggeoscienceworld.org. Generally, anionic surfactants exhibit lower sorption to soil and sediment compared to cationic and nonionic surfactants researchgate.net. For alkyl sulfates, mobility decreases as the length of the alkyl chain increases geoscienceworld.orggeoscienceworld.org. The sulfate head group (-O-SO₃⁻) also contributes to greater mobility compared to a sulfonate head group (-SO₃⁻) geoscienceworld.orggeoscienceworld.org. Based on these principles, this compound, with its C8 chain and sulfate group, is expected to have moderate mobility in soil environments.

Modeling the fate of this surfactant would require key input parameters such as its biodegradation rate and its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A lower Koc value, typical for many anionic surfactants, would suggest a higher potential for leaching from soil into groundwater researchgate.netecetoc.org. However, this mobility can be offset by biodegradation, which removes the chemical from the system. Therefore, the ultimate environmental fate and potential for transport are determined by the interplay between the surfactant's mobility and its susceptibility to degradation ecetoc.org.

Industrial Research Methodologies and Applications Academic Perspective

Investigations into Emulsion and Suspension Polymerization Processes

Sodium 2-ethylhexyl sulfate (B86663) (2-EHS) is an anionic surfactant utilized in emulsion polymerization, a process that yields polymer dispersions or latices. chempoint.com Its function as an emulsifier is crucial for the stabilization of monomer droplets and the resulting polymer particles in the aqueous phase. This surfactant is noted for its utility as an emulsifier and particle size controlling agent within these systems. atamankimya.com

Role in Particle Size Control and Stability of Polymer Colloids

Research indicates that sodium 2-ethylhexyl sulfate is particularly suitable for polymerization processes aiming for emulsions with a large particle size. sanyo-chemical.co.jp The stability of polymer colloids is a complex phenomenon influenced by the interplay between polymers and surfactants at the particle-fluid interface. acs.org Effective stabilization by surfactants can prevent processes like Ostwald ripening and solvent-mediated phase transformations, which lead to particle growth and changes in the physical state of the dispersed polymer. acs.org The structure of the adsorbed surfactant layer is paramount for ensuring the long-term stability of amorphous colloidal particles. acs.org The use of a co-emulsifier like dioctyl sodium sulfosuccinate (B1259242), a diester of 2-ethylhexyl alcohol, has been shown to provide excellent emulsification for hydrophobic monomers, which also contributes to particle stability. pcc.eu

The table below summarizes the functions of anionic surfactants in controlling particle characteristics in emulsion polymerization.

| Feature | Role of Anionic Surfactant (e.g., this compound) |

| Particle Size | Primary agent for controlling particle size. atamankimya.comwindows.net |

| Stabilization Mechanism | Provides electrostatic stabilization by adsorbing on polymer particles, creating a repulsive energy barrier. pcc.euwindows.net |

| Colloidal Stability | Prevents particle agglomeration, ensuring the stability of the final latex. pcc.eunih.govnd.eduresearchgate.net |

| Specific Applications | Suitable for creating emulsions with large particle sizes. sanyo-chemical.co.jp |

Mechanism of Co-Emulsification in Polymerization Systems

This compound is often employed as a co-emulsifier in polymerization systems. atamankimya.com In this role, it works in conjunction with other surfactants to achieve a stable emulsion of monomers in water. The process of emulsion polymerization involves the formation of micelles by the emulsifier in the aqueous phase. sanyo-chemical.co.jp Monomers are then incorporated into these micelles, where polymerization is initiated by free radicals. sanyo-chemical.co.jp

Research in Metal Surface Treatment and Electroplating Industries

This compound is extensively researched and applied in metal surface treatment and electroplating due to its excellent wetting properties and stability in highly acidic and alkaline environments. atamankimya.comenaspol.eu It functions as a wetting agent, penetrant, and stabilizer in various processes, including cleaning, pickling, and plating.

Studies on Wetting and Penetration Enhancement in Alkaline and Acidic Baths

A key characteristic of this compound is its notable stability and solubility in solutions with high concentrations of electrolytes, acids, and bases. enaspol.euniacet.com It remains effective in strong acidic and alkaline solutions containing 10 to 20 percent of dissolved electrolytes and is chemically stable even at the boiling point of 15 percent caustic solutions. niacet.com This makes it a valuable wetting assistant and penetrant in various metal treatment baths.

Alkaline Cleaning: When added to alkaline degreasing baths, it reduces cleaning time and the required concentration of alkali. niacet.com It promotes the thorough dispersal of grease and lime soaps, preventing scumming and producing a clean surface suitable for subsequent plating. niacet.com

Acid Pickling: In acid pickling baths, this compound can decrease the pickling time and the amount of acid needed. niacet.com It helps to achieve a more uniform pickle and facilitates the removal of hydrogen gas bubbles from the metal surface. niacet.com For instance, its addition can accelerate the pickling of stainless steel in baths containing nitric and hydrofluoric acid. niacet.com

Electrolytic Cleaning: In electrolytic solutions, adding 0.1 to 0.25 percent of the surfactant decreases the solution's surface tension, which aids in the release of hydrogen gas bubbles from the metal surface. niacet.com

The table below details the performance of this compound in different treatment baths.

| Bath Type | Function | Observed Effects |

| Alkaline Degreasing | Wetting Agent, Cleaner | Reduces cleaning time and alkali concentration; prevents scumming. niacet.com |